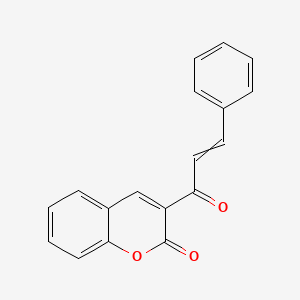
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. This particular compound features a nitrophenoxyethyl substituent at the 5-position of the tetrazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- typically involves the [2+3] cycloaddition reaction between an azide and a nitrile. The reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency . Commonly used reagents include sodium azide and various nitriles, which react under mild conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- may involve the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products Formed
Oxidation: Products include nitrophenoxyacetic acid derivatives.
Reduction: Products include aminophenoxyethyl derivatives.
Substitution: Products vary depending on the nucleophile used but generally include substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This bioisosteric property makes it a valuable scaffold in medicinal chemistry for the development of new drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Tetrazole, 5-(2-phenoxyethyl)-
- 1H-Tetrazole, 5-(2-(4-nitrophenoxy)ethyl)-
- 1H-Tetrazole, 5-(2-(2-aminophenoxy)ethyl)-
Uniqueness
1H-Tetrazole, 5-(2-(2-nitrophenoxy)ethyl)- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Eigenschaften
CAS-Nummer |
76167-90-3 |
|---|---|
Molekularformel |
C9H9N5O3 |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
5-[2-(2-nitrophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9N5O3/c15-14(16)7-3-1-2-4-8(7)17-6-5-9-10-12-13-11-9/h1-4H,5-6H2,(H,10,11,12,13) |
InChI-Schlüssel |
RJQWLLRAEQUATL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


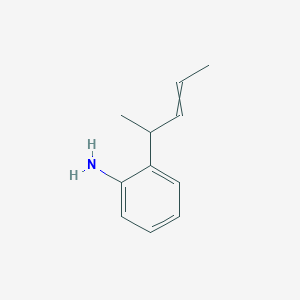


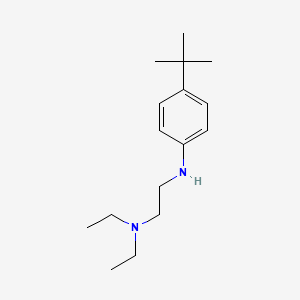
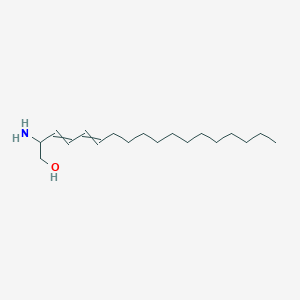
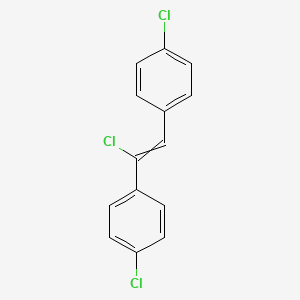
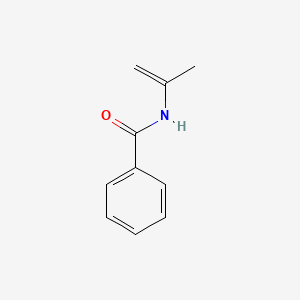
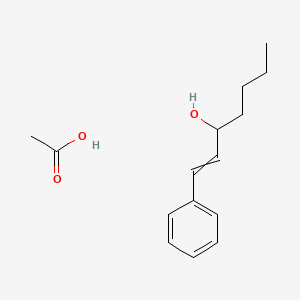
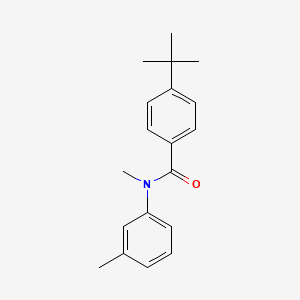

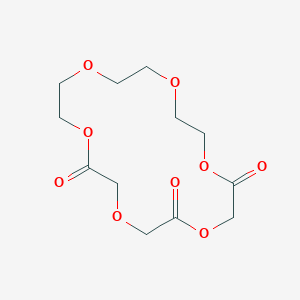
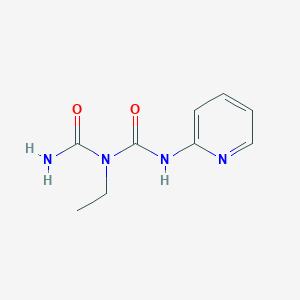
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
